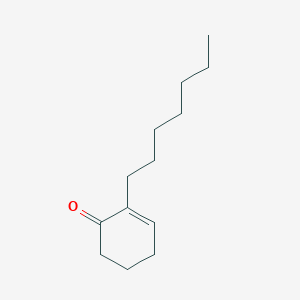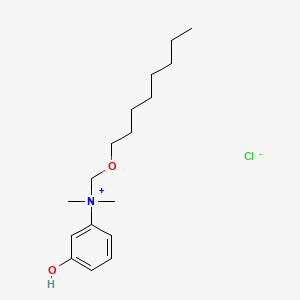
1,2,4-Triacetylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triacetylbenzene is an organic compound with the molecular formula C12H12O3 It is a derivative of benzene where three acetyl groups are attached to the 1, 2, and 4 positions of the benzene ring
Méthodes De Préparation
1,2,4-Triacetylbenzene can be synthesized through several methods. One common synthetic route involves the cyclotrimerization of butyn-2-one using a ruthenium (IV) catalyst. This reaction typically yields a mixture of 1,3,5-triacetylbenzene and this compound . The reaction conditions include heating the reactants in the presence of the catalyst to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
1,2,4-Triacetylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
1,2,4-Triacetylbenzene has several applications in scientific research. It is used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. In the field of materials science, it is utilized in the development of novel polymers and resins. Additionally, its unique photophysical properties make it a candidate for use in light-emitting devices and other optoelectronic applications .
Mécanisme D'action
The mechanism of action of 1,2,4-triacetylbenzene involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The specific pathways and intermediates involved in these reactions can vary depending on the reaction conditions and the presence of catalysts or other reagents .
Comparaison Avec Des Composés Similaires
1,2,4-Triacetylbenzene can be compared with other similar compounds such as 1,2,4-trimethylbenzene and 1,2,4-trichlorobenzene. While all these compounds share a common benzene ring structure with substituents at the 1, 2, and 4 positions, their chemical properties and reactivity differ significantly. For example, 1,2,4-trimethylbenzene is a flammable liquid used as a solvent and in the production of dyes and resins . In contrast, 1,2,4-trichlorobenzene is used as a solvent and in the synthesis of other chemicals . The presence of different functional groups (acetyl, methyl, or chloro) in these compounds results in distinct chemical behaviors and applications.
Propriétés
Numéro CAS |
89725-66-6 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1-(3,4-diacetylphenyl)ethanone |
InChI |
InChI=1S/C12H12O3/c1-7(13)10-4-5-11(8(2)14)12(6-10)9(3)15/h4-6H,1-3H3 |
Clé InChI |
DHCIAVVQOMVUPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)
![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)




![2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B13769106.png)


![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester](/img/structure/B13769115.png)




